N-(2,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2,5-dimethoxyphenyl group. This compound’s design integrates structural motifs observed in bioactive molecules, such as pyrazolo-pyrimidines and sulfanyl-linked acetamides, which are known for their roles in targeting enzymes and receptors in medicinal chemistry .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)19-14-21-24(25-11-12-28(21)27-19)32-15-23(29)26-20-13-18(30-2)9-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJAFKWXNRNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N4O4S
- Molecular Weight : 450.52 g/mol
- CAS Number : 1021255-36-6
The compound exhibits its biological effects primarily through interactions with specific molecular targets involved in cancer progression. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to inhibit various kinases and enzymes that play critical roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound shows potential as a kinase inhibitor, which can disrupt signaling pathways essential for tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, enhancing its therapeutic efficacy.
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to reduced inflammation, which is often associated with tumorigenesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyrazole structures. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | A549 | 26 | |
| Compound C | Hep-2 | 3.25 |
The above table illustrates the potency of related compounds, suggesting that this compound may exhibit comparable or enhanced efficacy against various cancer cell lines.
Study 1: Anticancer Screening
A recent investigation evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results indicated significant growth inhibition, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in treated populations.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects on Acetamide Moieties
The sulfanyl (thioether) linker in the target compound contrasts with sulfonamide or oxygen-linked acetamides in other derivatives. Similarly, the 2,5-dimethoxyphenyl substituent introduces steric bulk and electron-donating effects, differing from the 4-phenoxyphenyl group in ’s compound, which increases hydrophobicity .
Table 2: Substituent Impact on Physicochemical Properties
Table 3: Activity Comparison of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
